Columbianetin glucopyranoside
Overview
Description
Columbianetin glucopyranoside is a bioactive compound isolated from the roots of Angelicae pubescentis radix. This compound is known for its various biological activities, including anti-inflammatory, analgesic, and anti-platelet aggregation properties . It is a glucoside derivative of columbianetin, which is a coumarin compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of columbianetin glucopyranoside typically involves the extraction and purification from natural sources such as Angelicae pubescentis radix. The process includes static adsorption and desorption using various types of resins. GDX-201 resin has shown the best adsorption and desorption properties for this compound . The equilibrium time for adsorption is achieved within 150 minutes, and the process follows a pseudo-second-order kinetic model .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The use of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are common techniques for the purification and analysis of this compound .
Chemical Reactions Analysis
Types of Reactions
Columbianetin glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and bioavailability in biological systems .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze this compound into columbianetin and glucose.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to form various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding alcohol derivatives.
Major Products Formed
The major products formed from these reactions include columbianetin, glucose, and various oxidized or reduced derivatives of columbianetin .
Scientific Research Applications
Columbianetin glucopyranoside has a wide range of scientific research applications:
Mechanism of Action
Columbianetin glucopyranoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Analgesic: Modulates pain pathways by interacting with opioid receptors and reducing pain perception.
Anti-platelet Aggregation: Inhibits platelet aggregation by blocking the activation of platelet receptors and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Columbianetin: The aglycone form of columbianetin glucopyranoside, also exhibits anti-inflammatory and analgesic properties.
Scopoletin: Another coumarin compound with similar biological activities, including anti-inflammatory and antioxidant properties.
Umbelliferone: A coumarin derivative known for its anti-inflammatory and hepatoprotective effects.
Uniqueness
This compound is unique due to its glucoside moiety, which enhances its solubility and bioavailability compared to its aglycone form, columbianetin . This makes it more effective in biological systems and increases its potential as a therapeutic agent.
Properties
IUPAC Name |
(8S)-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-20(2,29-19-17(25)16(24)15(23)12(8-21)27-19)13-7-10-11(26-13)5-3-9-4-6-14(22)28-18(9)10/h3-6,12-13,15-17,19,21,23-25H,7-8H2,1-2H3/t12-,13+,15-,16+,17-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJHITBUIWHISE-GGECFJTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204429 | |
Record name | Columbianetin glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55836-35-6 | |
Record name | Columbianetin glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Columbianetin glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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